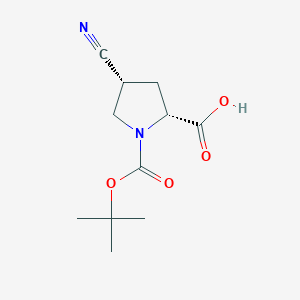

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the pyrrolidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available L-proline.

Protection: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-proline.

Formation of Nitrile: The carboxylic acid group of Boc-L-proline is converted to a nitrile group through dehydration reactions, often using reagents like thionyl chloride (SOCl₂) followed by sodium cyanide (NaCN).

Cyclization: The intermediate is cyclized to form the pyrrolidine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Batch Processing: Using large reactors to handle the protection, dehydration, and cyclization steps.

Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

Hydrolysis: Carboxylic acids or amides.

Reduction: Primary amines.

Deprotection: Free amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 240.2557 g/mol

- CAS Number : 132622-85-6

- Structural Characteristics : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a cyano group, which contributes to its reactivity and potential biological activity.

Synthesis of Anticoagulants

One of the prominent applications of (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is its role as an intermediate in the synthesis of anticoagulants, particularly Eribaxaban, a direct factor Xa inhibitor. The compound's structure allows for modifications that enhance the pharmacological properties of the final product. Research indicates that derivatives synthesized from this acid exhibit high affinity for human factor Xa, making them effective in preventing venous thromboembolism (VTE) .

Development of Anticancer Agents

The compound has also been explored in the context of anticancer drug development. Studies have shown that certain derivatives can exhibit cytotoxic activity against various cancer cell lines. For instance, modifications to the pyrrolidine structure have led to compounds that demonstrate promising activity against breast cancer cells . The ability to modify the cyano and carboxylic acid groups opens avenues for creating targeted therapies.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the pyrrolidine ring.

- Introduction of the tert-butoxycarbonyl protecting group.

- Addition of the cyano group through nucleophilic substitution reactions.

These synthetic pathways are crucial for producing derivatives with enhanced biological activities.

Eribaxaban Synthesis

A detailed study on the synthesis of Eribaxaban highlights the use of this compound as a key intermediate. The research outlines how modifications to this compound lead to analogs with improved efficacy and safety profiles in clinical settings .

| Compound Name | Role | Key Findings |

|---|---|---|

| Eribaxaban | Anticoagulant | High affinity for factor Xa; effective in VTE prevention |

| Derivative A | Anticancer Agent | Significant cytotoxicity against MCF-7 cells |

Anticancer Derivatives

In another study focusing on anticancer agents derived from this compound, various derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines (MCF-7). Some derivatives exhibited better activity than established chemotherapy agents, suggesting potential for further development into therapeutic agents .

Mecanismo De Acción

The mechanism by which (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid exerts its effects depends on its application. In drug synthesis, it acts as a precursor that undergoes further chemical transformations to yield active compounds. These active compounds may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

- (2R,4R)-1-(tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid

- (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

Uniqueness

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a nitrile and a Boc-protected amine group. This combination of functional groups and chirality makes it particularly useful in asymmetric synthesis and the development of chiral drugs.

By comparing it with similar compounds, we can highlight its distinct reactivity and the specific types of transformations it can undergo, which are crucial for its applications in various fields of research and industry.

Actividad Biológica

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid, commonly referred to as Boc-cyanopyrrolidine, is a compound of significant interest in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals, notably direct Factor Xa inhibitors such as eribaxaban. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

- Chemical Formula : C11H16N2O4

- Molecular Weight : 240.26 g/mol

- CAS Number : 132622-85-6

- SMILES Notation : N#C[C@@H]1CC@@HC(=O)O

The primary biological function of Boc-cyanopyrrolidine is its role as a precursor in the synthesis of direct Factor Xa inhibitors. These inhibitors are crucial in anticoagulant therapies, particularly for preventing venous thromboembolism (VTE) in patients undergoing surgeries like total knee replacement (TKR) .

Pharmacological Studies

Research indicates that Boc-cyanopyrrolidine derivatives exhibit high affinity for human Factor Xa, which is a key enzyme in the coagulation cascade. The inhibition of Factor Xa leads to decreased thrombin generation and fibrin formation, thus providing an effective anticoagulation mechanism .

Case Studies and Research Findings

- Eribaxaban Development :

- Synthesis and Derivative Exploration :

- Comparative Efficacy :

Data Tables

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| Boc-cyanopyrrolidine | 132622-85-6 | 240.26 g/mol | Factor Xa inhibitor precursor |

| Eribaxaban | 457789-10-3 | 460.54 g/mol | Direct Factor Xa inhibitor |

Propiedades

IUPAC Name |

(2R,4R)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVXQYMYEMUMKK-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564615 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-cyano-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-85-6 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-cyano-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.